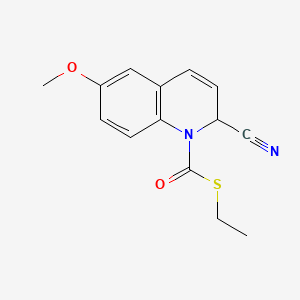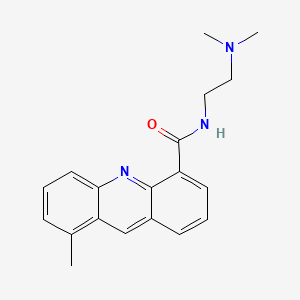
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the acridine class of compounds, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, particularly due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- typically involves the following steps:
Formation of Acridine Core: The acridine core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes.
Carboxamide Formation: The carboxamide group is introduced by reacting the acridine derivative with an appropriate amine, such as N-(2-(dimethylamino)ethyl)amine.
Methylation: The final step involves the methylation of the acridine core to introduce the 8-methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the acridine core, potentially altering its DNA intercalation properties.
Substitution: Various substituents can be introduced into the acridine core or the carboxamide group to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various acridine derivatives, each with potentially unique biological activities. These derivatives are often tested for their antitumor properties.
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its ability to inhibit topoisomerase II, making it a potential candidate for cancer therapy.
Medicine: Studied in preclinical and clinical trials for its antitumor activity against various cancers, including lung adenocarcinoma and melanoma
Industry: Potential use in the development of new anticancer drugs and as a tool in biochemical research.
Mecanismo De Acción
The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, inhibiting replication and transcription. This leads to the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. The disruption of these processes ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is unique due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another topoisomerase II inhibitor but with a different structure and spectrum of activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties but different clinical applications.
Etoposide: A topoisomerase II inhibitor derived from podophyllotoxin, used in various cancer treatments.
Compared to these compounds, 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has shown promising activity in preclinical studies, particularly against multidrug-resistant cancer cell lines .
Propiedades
Número CAS |
106626-81-7 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-6-4-9-17-16(13)12-14-7-5-8-15(18(14)21-17)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
Clave InChI |
WUCCTNZMKRRCCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


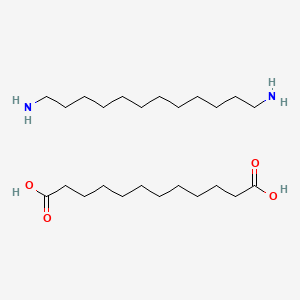
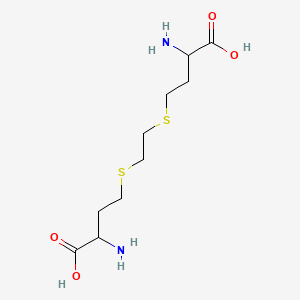

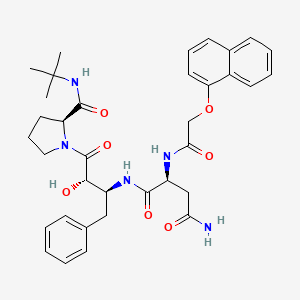
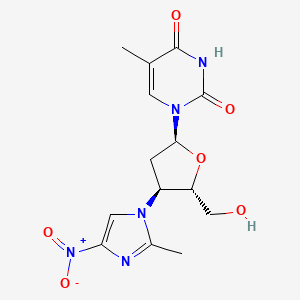
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
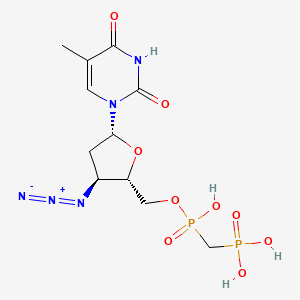
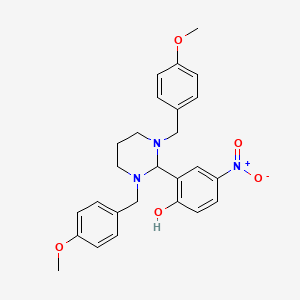
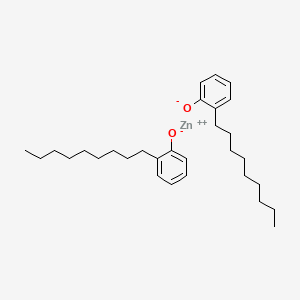
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
